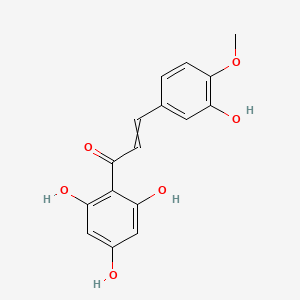

Hesperetin chalcone

Description

Contextualization within Chalcone (B49325) and Flavonoid Chemistry Research

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants. nih.gov They are synthesized through the phenylpropanoid pathway and are characterized by a fifteen-carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyrane ring (C). nih.gov Flavonoids are categorized into several classes based on the oxidation level and substitution pattern of the C ring, including flavones, flavonols, and flavanones. nih.gov Hesperetin (B1673127), the precursor to hesperetin chalcone, is a flavanone (B1672756) naturally found in citrus fruits. nih.govmdpi.com

Chalcones are considered "open-chain flavonoids" and serve as metabolic precursors for flavonoids. ekb.eg They possess a characteristic α,β-unsaturated ketone core structure (1,3-diaryl-2-propen-1-one) that links two aromatic rings. ekb.eg The synthesis of many chalcones is often achieved through the Claisen-Schmidt condensation. ekb.eg

This compound is a synthetic derivative of hesperetin. biosynth.com The conversion from the flavanone (hesperetin) to the chalcone form can occur under alkaline conditions. nih.gov This structural modification is significant because it can enhance the bioavailability and stability of the parent compound. biosynth.comnih.gov Methylation of hesperidin (B1673128), a glycoside of hesperetin, to produce hesperidin methyl chalcone (HMC) is a common strategy to increase its solubility and, consequently, its biological activity. nih.govmdpi.com

Research Significance of this compound in Biological Systems

The scientific interest in this compound stems primarily from its potent antioxidant and anti-inflammatory properties. biosynth.commyrevea.com It effectively scavenges free radicals and inhibits various inflammatory pathways, which helps to mitigate oxidative stress within biological systems. biosynth.com Oxidative stress and inflammation are key pathological features in a range of chronic diseases, making this compound a valuable tool for research in these areas. biosynth.com

Studies have demonstrated that hesperidin methyl chalcone (HMC) can inhibit the activation of nuclear factor-kappa B (NF-κB), a major transcription factor involved in inflammation. mdpi.comnih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov Furthermore, HMC has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a critical regulator of cellular resistance to oxidative stress. mdpi.commyrevea.com

The ability of this compound to modulate these fundamental cellular pathways makes it a significant compound for investigating the mechanisms of diseases where inflammation and oxidative damage are prominent, including cardiovascular and neurodegenerative diseases. biosynth.com

Overview of Key Research Areas on this compound

Research on this compound and its derivatives, particularly hesperidin methyl chalcone (HMC), spans several key areas:

Dermatology and Skin Protection: A significant body of research has focused on the protective effects of HMC against skin damage induced by ultraviolet (UVB) radiation. myrevea.comfrontiersin.org Studies have shown that topical application of formulations containing HMC can inhibit UVB-induced skin oxidative stress, inflammation, and edema. frontiersin.orgregimenlab.ca It has been observed to reduce the production of inflammatory mediators and cytokines in the skin following UVB exposure. regimenlab.ca

Inflammatory Conditions: The anti-inflammatory properties of HMC are being investigated for various inflammatory conditions. For instance, in experimental models of ulcerative colitis, HMC has been shown to reduce neutrophil infiltration, edema, and microscopic damage by inhibiting pro-inflammatory cytokines and increasing the antioxidant status of the colon. nih.gov

Cardiovascular Health: this compound's ability to strengthen capillaries and improve blood circulation has made it a subject of interest in cardiovascular research. myrevea.com Hesperidin methyl chalcone has been used in the treatment of chronic venous insufficiency. nih.gov Its vasodilatory properties are also a key area of investigation. imrpress.com

Neuroprotection: The antioxidant and anti-inflammatory effects of hesperidin and its derivatives suggest potential neuroprotective roles. imrpress.com Research is exploring their utility in the context of neurodegenerative conditions where neuroinflammation is a contributing factor. imrpress.com

Metabolic Disorders: Hesperidin methyl chalcone has been found to ameliorate lipid and sugar metabolism disorders induced by a high-fat diet. nih.gov It appears to increase energy expenditure by promoting the degradation of fat. nih.gov

Compound and Research Data

| Compound Name | Parent Compound | Key Research Findings |

| This compound | Hesperetin | Demonstrates significant antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting inflammatory pathways. biosynth.com |

| Hesperidin Methyl Chalcone (HMC) | Hesperidin | Inhibits UVB-induced skin damage, reduces inflammation in colitis models, and improves vascular health. myrevea.comnih.govfrontiersin.org It also shows potential in ameliorating metabolic disorders. nih.gov |

| Hesperetin | - | A flavanone found in citrus fruits, it is the precursor to this compound and possesses its own antioxidant and anti-inflammatory properties. nih.govmdpi.com |

| Hesperidin | Hesperetin (aglycone) | A flavanone glycoside found in citrus fruits; it is often methylated to form HMC to improve solubility and bioavailability. mdpi.comwikipedia.org |

| Research Area | Key Findings on this compound/HMC |

| Dermatology | Topical HMC inhibits UVB-induced oxidative stress, inflammation, and edema in the skin. myrevea.comfrontiersin.orgregimenlab.ca |

| Gastroenterology | HMC reduces inflammation and damage in experimental models of ulcerative colitis. nih.gov |

| Cardiovascular | HMC is used to treat chronic venous insufficiency and has vasodilatory properties. nih.govimrpress.com |

| Metabolism | HMC can ameliorate high-fat diet-induced lipid and sugar metabolism disorders. nih.gov |

| Pharmacology | HMC's biological effects are linked to the inhibition of NF-κB and activation of the Nrf2 pathway. mdpi.commyrevea.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFGBLHCLKLQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Hesperetin Chalcone

Chemoenzymatic Synthesis of Hesperetin (B1673127) Chalcone (B49325) Precursors

Chemoenzymatic synthesis combines the specificity of biological catalysts with the practicality of chemical reactions. This approach is particularly valuable for producing complex natural products like flavonoids.

Biosynthetic Pathways of Flavonoids and Chalcones as Precursors

The natural production of flavonoids in plants provides a roadmap for their synthesis. wikipedia.org The journey begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to form 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org This molecule then undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to create the characteristic chalcone backbone. wikipedia.orgfrontiersin.orgnih.gov This initial product, naringenin (B18129) chalcone, is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a central intermediate. wikipedia.orgnih.gov

To arrive at hesperetin, naringenin is first hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol (B191197). nih.gov Subsequently, an O-methyltransferase (OMT) adds a methyl group to produce hesperetin. nih.gov Hesperetin can then be converted to its chalcone form.

Microbial Biosynthesis of Hesperetin from Caffeic Acid or Naringenin

Microbial fermentation offers a sustainable and controlled method for producing flavonoids. researchgate.net Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be programmed with the necessary enzymatic machinery.

From Caffeic Acid: An engineered pathway in E. coli can convert caffeic acid into hesperetin. researchgate.netresearchgate.net This involves the enzymatic conversion of caffeic acid to caffeoyl-CoA, followed by condensation with malonyl-CoA to form eriodictyol chalcone. This is then cyclized to eriodictyol and finally methylated to yield hesperetin. researchgate.net In one study, this method produced up to 14.6 mg/L of hesperetin. researchgate.netnih.gov

From Naringenin: Alternatively, naringenin can be used as a direct precursor. researchgate.netresearchgate.net This process requires two main steps: the hydroxylation of naringenin to eriodictyol and the subsequent methylation to hesperetin. nih.govresearchgate.net This strategy has been successfully implemented in various microbial hosts. nih.govresearchgate.net

| Starting Material | Key Enzymes Involved | Microbial Host (Example) | Product | Reference |

| Caffeic Acid | 4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), O-methyltransferase (OMT) | Escherichia coli | Hesperetin | researchgate.netresearchgate.net |

| Naringenin | Flavonoid 3'-hydroxylase (F3'H), O-methyltransferase (OMT) | Saccharomyces cerevisiae, E. coli | Hesperetin | nih.govresearchgate.net |

Enzyme Engineering for Enhanced Production of Hesperetin Chalcone Intermediates

To boost the production of hesperetin and its precursors, scientists have turned to enzyme engineering. biorxiv.orgnih.gov By modifying key enzymes, it is possible to improve their efficiency and specificity. For instance, engineering chalcone synthase can enhance its catalytic activity. biorxiv.orgacs.org Similarly, modifications to flavonoid 3'-hydroxylase and O-methyltransferase can lead to higher conversion rates. researchgate.netnih.gov One study reported that engineering a specific O-methyltransferase resulted in a two-fold higher position specificity for hesperetin. researchgate.netresearchgate.net Another study increased hesperetin production tenfold through mutations in chalcone synthase. biorxiv.org

Chemical Synthesis Approaches for this compound and its Analogues

Traditional chemical synthesis provides versatile and scalable methods for producing this compound and a wide array of its analogues.

Claisen-Schmidt Condensation and Its Variants

The Claisen-Schmidt condensation is a classic and widely used method for synthesizing chalcones. x-mol.netfrontiersin.org This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). frontiersin.org To synthesize this compound, a protected form of 2',4',6'-trihydroxyacetophenone (B23981) is reacted with a protected 3-hydroxy-4-methoxybenzaldehyde. The use of protecting groups is crucial to prevent unwanted side reactions.

Variants of this method, such as microwave-assisted synthesis, can shorten reaction times and increase yields.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions offer powerful alternatives for constructing the chalcone scaffold, often with greater flexibility and functional group tolerance. researchgate.neteie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. researchgate.netnih.govmdpi.com It can be used to form the C-C bond of the chalcone backbone by, for example, reacting a cinnamoyl chloride with a phenylboronic acid. nih.govfrontiersin.org

Heck Coupling: This reaction, also palladium-catalyzed, joins an unsaturated halide with an alkene. ekb.eguniv-smb.frrsc.org It can be employed to synthesize chalcones from an aryl halide and an aryl vinyl ketone. rsc.org Carbonylative versions of the Heck reaction have also been developed for this purpose. thieme-connect.comresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, using palladium and copper catalysts. ekb.egthieme-connect.comnih.gov The resulting product can be further transformed into a chalcone. A one-pot method combining Sonogashira coupling with a subsequent hydrogenation step has been developed for the efficient synthesis of E-chalcones. rsc.org

| Reaction Name | Catalysts | Key Reactants | Product | Reference |

| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compound, Organohalide | Chalcone | researchgate.netnih.gov |

| Heck Coupling | Palladium complexes | Unsaturated halide, Alkene | Chalcone | ekb.eguniv-smb.fr |

| Sonogashira Coupling | Palladium and Copper complexes | Terminal alkyne, Aryl/vinyl halide | Chalcone precursor | ekb.egthieme-connect.com |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. In the context of chalcone synthesis, it typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid with a cinnamoyl chloride or, alternatively, a styrylboronic acid with a benzoyl chloride. ekb.egjapsonline.com This method was first applied to chalcone synthesis in 2003 and offers the advantage of being compatible with a wide range of functional groups. biointerfaceresearch.com For instance, the reaction can be carried out using catalysts like Pd(PPh₃)₄ in the presence of a base such as CsCO₃ in a solvent like toluene. ekb.egjapsonline.com The versatility of the Suzuki-Miyaura reaction has been instrumental in creating diverse chalcone libraries for screening purposes. urca.br

Carbonylative Heck Coupling

The Carbonylative Heck coupling presents another palladium-catalyzed route to chalcones. This reaction involves the vinylation of an aryl halide with a styrene (B11656) derivative in the presence of carbon monoxide. japsonline.comchegg.com This method effectively constructs the α,β-unsaturated ketone system of the chalcone. The reaction can be performed with aryl or alkenyl triflates and aromatic olefins under a carbon monoxide atmosphere, bridging a gap between carbonylative Suzuki and Sonogashira reactions. capes.gov.brthieme-connect.com

Sonogashira Isomerization Coupling

The Sonogashira coupling, traditionally used to form carbon-carbon bonds between sp and sp² hybridized carbons, has been adapted for chalcone synthesis through a coupling-isomerization pathway. ekb.eg This reaction typically involves the coupling of an electron-deficient phenyl halide with a propargyl alcohol. ekb.egresearchgate.netmdpi.com The reaction is often catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. ekb.egresearchgate.netijhmr.com This method is particularly useful for generating chalcones in high yields. ekb.eg The isomerization of the initially formed propargyl alcohol derivative to the enone structure of the chalcone is a key step in this process. researchgate.net

Olefination Reactions (e.g., Wittig, Julia-Kocienski)

Olefination reactions provide a direct means to form the central double bond of the chalcone scaffold.

Wittig Reaction: The Wittig reaction is a well-established method for synthesizing alkenes. For chalcone synthesis, it involves the reaction of a benzaldehyde with a triphenyl-benzoyl-methylene phosphorane. ekb.eg While traditional methods may require long reaction times, microwave-assisted Wittig reactions can produce chalcones in good yields within minutes. ekb.egfrontiersin.org An improved, high-yield protocol for chalcone synthesis using a Wittig reaction in water has been developed, offering a robust alternative to classical aldol (B89426) condensations. nih.gov

Julia-Kocienski Olefination: This olefination reaction provides a route to chalcones by coupling a suitable aldehyde with a heteroaryl-sulfonyl phenylethanone in the presence of a base. ekb.egsci-hub.st The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in non-polar solvents has been found to be effective. ekb.egnih.gov This method is known for producing the thermodynamically more stable E-chalcones as the major product, even at low temperatures. frontiersin.org It has been successfully applied to the synthesis of various chalcones and their subsequent conversion to flavanones. colab.wsscilit.com

One-Pot Synthetic Strategies

One-pot synthetic strategies are highly efficient as they allow for multiple reaction steps to occur in a single reactor, saving time and resources by avoiding the isolation of intermediates. mdpi.comresearchgate.net For chalcone synthesis, a one-pot approach can involve the oxidation of a phenylmethanol to the corresponding benzaldehyde, which then reacts in situ with an acetophenone to form the chalcone. japsonline.commdpi.com For example, using an oxidizing agent like CrO₃, phenylmethanol can be converted to benzaldehyde, which subsequently undergoes condensation with acetophenone to yield the desired chalcone. japsonline.comresearchgate.net Microwave-assisted one-pot syntheses have also been developed, further enhancing the efficiency of these processes. rsc.org

Structural Modification and Hybridization Techniques for this compound Derivatives

The basic chalcone scaffold is a versatile template for structural modifications aimed at enhancing biological activity. Strategies include the introduction of various functional groups and the creation of hybrid molecules. nih.gov

Rational Design for Tailored Bioactivity

Rational drug design principles are increasingly being applied to the development of novel chalcone derivatives with specific biological targets. taylorandfrancis.com This involves understanding the structure-activity relationships (SAR) to guide the synthesis of molecules with improved potency and selectivity. jchr.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substitution patterns on the two aromatic rings of the chalcone scaffold, researchers can identify key structural features responsible for a particular biological effect. jchr.orgx-mol.net For example, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly influence the anticancer activity of synthetic chalcones. nih.gov

Molecular Hybridization: This strategy involves combining the chalcone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. mdpi.commdpi.com This approach has been used to develop chalcone hybrids with enhanced anticancer, antimicrobial, and antioxidant properties. mdpi.comjchr.orgresearchgate.net Examples include chalcone-triazole, chalcone-coumarin, and chalcone-imidazole hybrids. mdpi.commdpi.com

Computational Approaches: In silico methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools in the rational design of chalcone derivatives. mdpi.comfrontiersin.org These computational techniques can help predict the biological activity of designed molecules and prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process. mdpi.commdpi.com

Introduction of Heteroaryl and Alicyclic Scaffolds

The modification of the this compound framework through the incorporation of heteroaryl and alicyclic moieties represents a significant strategy in medicinal chemistry to enhance or modulate biological activity. These structural alterations are primarily achieved by leveraging established synthetic reactions for chalcone formation, such as the Claisen-Schmidt condensation, or through post-synthesis modifications of the chalcone backbone.

The foundational method for creating these derivatives involves the base-catalyzed Claisen-Schmidt condensation. This reaction condenses an appropriate acetophenone with an aldehyde. To introduce a heteroaryl or alicyclic scaffold, either the acetophenone or the aldehyde starting material must contain the desired ring system. For instance, reacting a hesperetin-derived acetophenone with a heteroaromatic aldehyde (e.g., pyridine-2-carbaldehyde) or an alicyclic aldehyde would yield a chalcone bearing the respective scaffold on what was formerly the aldehyde's aromatic ring. nih.govpensoft.netjapsonline.com Conversely, using a heteroaromatic or alicyclic ketone (e.g., 1-adamantyl methyl ketone) and a hesperetin-derived aldehyde would place the scaffold on the other side of the chalcone core. nih.gov

Beyond initial condensation, heteroaryl rings can be formed from the chalcone structure itself. A prominent example is the synthesis of pyrazole (B372694) derivatives. Reacting a chalcone with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like glacial acetic acid leads to a cyclization reaction, where the α,β-unsaturated ketone of the chalcone core reacts to form a five-membered pyrazole or pyrazoline ring. researchgate.netdergipark.org.tr This method allows for the conversion of a pre-formed chalcone into a new heterocyclic derivative.

Another approach involves the Mannich reaction to introduce nitrogen-containing heterocycles such as piperidine, pyrrolidine, or morpholine. nih.gov This reaction typically involves the aminoalkylation of the chalcone, adding these cyclic amine fragments to the structure and enhancing its structural diversity and potential biological interactions.

The introduction of bulky, non-aromatic alicyclic groups, such as adamantane, is also achieved through condensation reactions. nih.gov Synthesizing adamantyl chalcones, for example, involves the condensation of 1-adamantyl methyl ketone with an appropriate aldehyde. nih.gov Similarly, other alicyclic motifs, like the bicyclic myrtenal, have been incorporated into chalcone structures, although sometimes requiring optimized reaction conditions to achieve satisfactory yields. acs.org These modifications significantly alter the lipophilicity and steric profile of the parent chalcone.

Glycosylation Strategies for Modified Biological Attributes

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a molecule, is a key derivatization strategy for this compound. This modification is primarily employed to enhance the compound's physicochemical properties, such as water solubility and stability, which in turn can improve its bioavailability and modulate its biological effects. mdpi.com

Enzymatic Glycosylation: Biocatalysis offers a highly specific and environmentally friendly route to glycosylated chalcones. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to an acceptor molecule. For instance, promiscuous glycosyltransferases, such as BsGT1 from Bacillus subtilis, have been successfully used to biosynthesize chalcone glucosides. mdpi.com This enzymatic approach provides high regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis. mdpi.com

Another significant enzymatic strategy involves the modification of existing natural glycosides. Hesperidin (B1673128), the naturally occurring 7-O-rutinoside of hesperetin, can be enzymatically hydrolyzed to produce valuable derivatives. The use of rhamnosidase, an enzyme that specifically cleaves the rhamnose sugar unit, can convert hesperidin into hesperetin-7-O-glucoside (HMG). nih.gov This process is a crucial step in the synthesis of certain bioactive molecules and sweeteners.

Chemical Synthesis: Traditional chemical methods also provide pathways to glycosylated chalcones. The Koenigs-Knorr reaction is a classic method for forming a glycosidic bond, typically involving the reaction of a glycosyl halide with an alcohol (a hydroxyl group on the chalcone) in the presence of a promoter, often a silver salt. researchgate.net This allows for the synthesis of specific O-glycosides.

A notable application of these strategies is in the production of intensely sweet compounds. Hesperidin is first converted to its chalcone form, hesperidin chalcone, through treatment with an alkali solution. This chalcone is then hydrogenated to yield hesperidin dihydrochalcone (B1670589). Finally, controlled acid or enzymatic hydrolysis is used to remove the rhamnose portion of the sugar, yielding hesperetin dihydrochalcone glucoside, a compound noted for its intense sweetness. mdpi.com

The strategic glycosylation or deglycosylation of this compound and its derivatives allows for the fine-tuning of their properties, impacting everything from flavor profile to therapeutic potential.

Mechanistic Investigations of Hesperetin Chalcone S Biological Activities

Modulation of Oxidative Stress Pathways by Hesperetin (B1673127) Chalcone (B49325)

Hesperetin chalcone, a flavonoid derivative, demonstrates significant antioxidant properties through a variety of mechanisms. These include the direct scavenging of free radicals, enhancement of the body's own antioxidant defense systems, and interference with the generation of harmful reactive oxygen species (ROS).

This compound exhibits potent free radical scavenging activity, a key component of its antioxidant properties. mdpi.com This is largely attributed to the phenolic groups within its molecular structure, which are highly effective at neutralizing reactive oxygen species. researchgate.net The primary mechanisms involved in its direct scavenging of free radicals include hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and electron transfer followed by proton transfer (ETPT). mdpi.com

In laboratory studies, this compound has demonstrated its ability to neutralize various free radicals. For instance, it has been shown to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and hydroxyl free radicals. rsc.org Furthermore, research has indicated that the deprotonation of the 7-OH group in hesperetin derivatives is a critical step in their free radical scavenging mechanism, leading to the formation of anionic species that can then participate in either SPLET or a related mechanism known as sequential proton loss-hydrogen atom transfer (SPL-HAT). acs.org

The antioxidant capacity of this compound is also evident in its ability to reduce lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. frontiersin.orgfrontiersin.orgfrontiersin.org Studies have shown that hesperetin and its analogues can significantly reduce markers of lipid peroxidation. researchgate.netnih.gov

Table 1: Free Radical Scavenging Activity of this compound and Related Compounds This table is for illustrative purposes and combines findings from multiple sources. Direct comparison of values across different studies may not be appropriate due to variations in experimental conditions. | Compound | Assay | Measurement | Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound (HMC) | ABTS Radical Scavenging | Antioxidant Capacity | Maintained ABTS scavenging ability in UVB-irradiated skin. researchgate.netnih.gov | | this compound (HMC) | Hydroxyl Radical Scavenging | Antioxidant Activity | Neutralized hydroxyl free radicals in cell-free systems. rsc.org | | Hesperetin | DPPH Radical Scavenging | IC50 | 252.2 µM koreascience.kr | | Hesperetin | Lipid Peroxidation Inhibition | Inhibition | Dramatically inhibited lipid peroxidation in rat brain homogenates. koreascience.kr | | Hesperidin (B1673128) | DPPH Radical Scavenging | IC50 | 340.0 µM koreascience.kr |

Beyond directly neutralizing free radicals, this compound also bolsters the body's endogenous antioxidant defenses by modulating the activity of key antioxidant enzymes. This includes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govcaldic.com

In various experimental models, treatment with hesperetin or its derivatives has been shown to increase the activity of these vital enzymes. nih.gov For example, in rats with cadmium-induced hepatotoxicity, hesperetin administration led to a significant increase in the activities of SOD, CAT, and GPx in the liver. researchgate.net Similarly, in a study on teicoplanin-induced acute kidney injury, hesperetin co-administration helped to restore the activities of GPx and glutathione-S-transferase (GST). semanticscholar.org Furthermore, in a model of UVB-induced skin damage, hesperetin methyl chalcone (HMC) was found to maintain catalase activity. researchgate.netnih.gov

This compound also influences the levels of non-enzymatic antioxidants, such as reduced glutathione (GSH). researchgate.netnih.gov Studies have demonstrated that HMC can restore GSH levels in various models of oxidative stress, including UVB-irradiated skin and in cases of zymosan-induced arthritis. semanticscholar.orgnih.gov This is achieved, in part, by maintaining the expression of glutathione reductase, an enzyme essential for regenerating GSH. rsc.org

A significant aspect of this compound's antioxidant strategy is its ability to interfere with the cellular machinery that generates reactive oxygen species (ROS). A primary target in this regard is the NADPH oxidase (NOX) enzyme complex. researchgate.net

In a mouse model of UVB irradiation-induced skin damage, hesperetin methyl chalcone (HMC) was shown to inhibit the generation of superoxide anions and the expression of gp91phox, a key subunit of the NADPH oxidase enzyme. researchgate.netnih.govnih.gov This inhibition of NADPH oxidase activity is a crucial mechanism by which hesperetin and its metabolites can increase the release of nitric oxide (NO) from endothelial cells, a molecule important for vasodilation. researchgate.net

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular resistance to oxidative stress. frontiersin.orgsemanticscholar.orgimrpress.com The activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes. mdpi.com

Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, in the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. mdpi.com

Studies have demonstrated that hesperetin methyl chalcone (HMC) can induce Nrf2 signaling in inflamed skin and in the kidney. semanticscholar.org This activation leads to the increased expression of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). frontiersin.orgsemanticscholar.orgmedchemexpress.com The induction of HO-1 is particularly significant as it has anti-apoptotic and anti-inflammatory properties. caldic.com

Table 2: Modulation of Nrf2/ERK Signaling by this compound | Compound/Treatment | Model | Pathway | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Hesperetin Methyl Chalcone (HMC) | Diclofenac-induced inflammatory mouse model | Nrf2 | Downregulated Nrf2 pathways, decreased HO-1, NQO1, and Keap1 expression. frontiersin.org | | Hesperetin Methyl Chalcone (HMC) | Diclofenac-induced acute kidney injury | Nrf2/ARE | Increased Nrf2, Ho-1, and Nqo1 mRNA expression. semanticscholar.orgmedchemexpress.com | | Hesperetin | LPS-induced murine macrophages | Nrf2/ARE | Increased degradation of Keap1, Nrf2 nuclear translocation, and HO-1 expression. mdpi.com | | Hesperetin | PC12 cells | ERK1/2 | Markedly increased the level of ERK1/2 phosphorylation. mdpi.com | | this compound (HMC) | UVB-irradiated mouse skin | Nrf2 | Prevented down-regulation of Nrf2 mRNA expression and increased HO-1 mRNA expression. rsc.org |

Interference with Reactive Oxygen Species (ROS) Generation (e.g., NADPH Oxidase Inhibition)

Anti-inflammatory Cellular and Molecular Actions of this compound

This compound exhibits significant anti-inflammatory properties by targeting key cellular and molecular pathways involved in the inflammatory response. frontiersin.orgfrontiersin.orgnih.gov Its actions include the suppression of pro-inflammatory mediators, which contributes to its therapeutic potential in inflammatory conditions.

A cornerstone of this compound's anti-inflammatory activity is its ability to inhibit the production of a wide array of pro-inflammatory mediators. researchgate.netnih.gov This includes a reduction in the levels of various cytokines and the suppression of lipid hydroperoxides, which are products of lipid peroxidation. frontiersin.orgfrontiersin.orgresearchgate.net

In several in vivo models, hesperetin methyl chalcone (HMC) has been shown to effectively decrease the production of pro-inflammatory cytokines. researchgate.netnih.gov For instance, in a mouse model of UVB-induced skin inflammation, HMC treatment led to lower levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netregimenlab.ca Similar reductions in these cytokines, as well as others like IL-33 and interferon-gamma (IFN-γ), have been observed in models of ulcerative colitis and diclofenac-induced kidney injury. frontiersin.orgfrontiersin.orgmedchemexpress.commdpi.com

The suppression of these cytokines is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.orgauctoresonline.org Hesperetin has been shown to hinder the activation of the NF-κB pathway, thereby downregulating the expression of numerous inflammatory genes. nih.govauctoresonline.org

Furthermore, the antioxidant effects of this compound contribute to its anti-inflammatory actions by reducing the formation of lipid hydroperoxides. frontiersin.orgresearchgate.netnih.gov By mitigating oxidative stress, this compound lessens the production of these inflammatory mediators. nih.gov

Table 3: Suppression of Pro-inflammatory Mediators by this compound | Compound/Treatment | Model | Mediator | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Hesperetin Methyl Chalcone (HMC) | UVB-irradiated mouse skin | Cytokines | Inhibited production of TNF-α, IL-1β, IL-6, and IL-10. rsc.orgresearchgate.netregimenlab.ca | | Hesperetin Methyl Chalcone (HMC) | Experimental ulcerative colitis | Cytokines | Decreased release of TNF-α, IL-6, IL-1β, and IL-33 in the colon. mdpi.com | | Hesperetin Methyl Chalcone (HMC) | Diclofenac-induced inflammatory mouse model | Cytokines | Downregulation of IL-33, IL-6, and IFN-γ. frontiersin.org | | Hesperetin Methyl Chalcone (HMC) | UVB-irradiated hairless mice | Lipid Hydroperoxides | Reduced the quantity of lipid hydroperoxides. frontiersin.org | | Hesperetin | Cadmium-treated rats | Lipid Hydroperoxides | Reduced the levels of lipid hydroperoxides. researchgate.netmdpi.com |

Modulation of Immune Responses and Host Defense Mechanisms

This compound and its related compounds exhibit significant immunomodulatory properties, influencing both innate and adaptive immune responses. Chalcone hybrids, a class of compounds including this compound, can modulate the host immune response to improve microbial clearance and lessen inflammatory damage. jchr.orgresearchgate.net This is achieved in part by boosting innate immune defense mechanisms through the enhanced production of antimicrobial peptides, cytokines, and reactive oxygen species. jchr.orgresearchgate.net

Enzyme Inhibition Profiles (e.g., COX-2, Lipoxygenase, Phospholipase A2, MMP-2, MMP-9)

This compound and its parent compounds have been shown to inhibit a variety of enzymes involved in inflammation and tissue remodeling. Hesperidin methyl chalcone is reported to inhibit enzymes such as Phospholipase A2, lipoxygenase, and cyclo-oxygenase (COX). ncats.iomade-in-china.com The aglycone, hesperetin, also demonstrates inhibitory action against these enzymes. ncats.io Specifically, both hesperetin and hesperidin show potent inhibition of the lipopolysaccharide (LPS)-induced expression of the COX-2 gene in RAW 264.7 cells, indicating anti-inflammatory activity. nih.gov

Furthermore, these flavonoids impact matrix metalloproteinases (MMPs), which are crucial in the breakdown of the extracellular matrix. Hesperidin treatment has been found to decrease the activation of MMP-9 and MMP-2, which are enzymes that facilitate tumor invasion and metastasis. jpionline.org This suggests a role in controlling tissue degradation processes associated with various pathological conditions.

| Compound | Inhibited Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Hesperidin Methyl Chalcone | Phospholipase A2 | Inhibition of enzyme activity. | ncats.iomade-in-china.com |

| Hesperidin Methyl Chalcone | Lipoxygenase | Inhibition of enzyme activity. | ncats.iomade-in-china.com |

| Hesperidin Methyl Chalcone | Cyclo-oxygenase (COX) | Inhibition of enzyme activity. | ncats.iomade-in-china.com |

| Hesperetin | COX-2 | Potent inhibition of LPS-induced gene expression. | nih.gov |

| Hesperidin | MMP-9 | Decreased activation. | jpionline.org |

| Hesperidin | MMP-2 | Decreased activation. | jpionline.org |

Interference with Histamine (B1213489) Release and Arachidonic Acid Metabolism

Hesperetin and its derivatives play a role in allergic responses by interfering with histamine release and arachidonic acid metabolism. Hesperetin, the aglycone of hesperidin, appears to inhibit the release of histamine from mast cells. ncats.ioncats.io While hesperidin itself does not show this inhibitory effect on histamine release, its metabolite, hesperetin, potently inhibits histamine release from RBL-2H3 cells induced by IgE. researchgate.net This suggests that hesperidin may function as a prodrug, being metabolized into the active hesperetin form by intestinal bacteria. researchgate.net The inhibitory activity of hesperetin on histamine release is a key component of its anti-allergic potential. ncats.ioresearchgate.net

In addition to histamine modulation, hesperetin interferes with the metabolism of arachidonic acid. ncats.io Arachidonic acid is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclo-oxygenase and lipoxygenase pathways, respectively. uwyo.edu By inhibiting enzymes like phospholipase A2, COX, and lipoxygenase, hesperetin effectively disrupts the arachidonic acid cascade, further contributing to its anti-inflammatory and anti-allergic effects. ncats.io

Regulation of Cellular Signaling Pathways (e.g., NF-κB, MAPKs)

This compound and its related flavonoids exert their biological effects by modulating key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Hesperidin methyl chalcone has been shown to inhibit the activation of NF-κB, a crucial transcription factor involved in inflammation, immunity, and carcinogenesis. medchemexpress.comfrontiersin.orgmdpi.comresearchgate.net This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of pro-inflammatory genes like cytokines and COX-2. mdpi.com

The MAPK signaling pathway, which includes kinases like ERK, JNK, and p38, is also a significant target. Hesperidin and hesperetin inhibit the phosphorylation of key components of the MAPK pathway. nih.govmdpi.com For instance, hesperidin has been found to suppress MAPK kinase (MEK)/ERK phosphorylation. nih.gov Hesperetin has been observed to affect the activation level of phospho-JNK in the differentiation of osteoclast-like cells. nih.gov By downregulating these signaling cascades, this compound can control a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govregimenlab.ca

Anticancer Mechanisms of this compound at the Cellular Level

Induction of Apoptosis (e.g., Caspase Activation, Bax/Bcl-2 Modulation, p53-Dependent Pathways)

This compound and related flavonoids demonstrate significant anticancer activity by inducing programmed cell death, or apoptosis, in various cancer cell lines. mdpi.commdpi.com A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptotic pathway. nih.gov Hesperetin has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. jpionline.orgnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. mdpi.comresearchgate.netresearchgate.net

Caspase activation is a central feature of apoptosis. Hesperetin and its derivatives have been found to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and caspase-7. mdpi.comresearchgate.netresearchgate.netnih.govijprajournal.com The activation of caspase-3, in particular, is a common finding in studies demonstrating the apoptotic effects of these compounds in various cancer cells, including breast, gastric, and hepatocellular carcinoma. jpionline.orgresearchgate.netijprajournal.com

Furthermore, the tumor suppressor protein p53 is often implicated in the apoptotic activity of these flavonoids. Hesperidin has been reported to induce apoptosis through the accumulation of p53 protein. jpionline.org In some cancer cell lines, hesperidin can inhibit the interaction between p53 and its negative regulator, MDMX, leading to increased p53 expression and p53-dependent apoptosis. nih.gov Chalcones, in general, can induce apoptosis through both p53-dependent and p53-independent mechanisms. mdpi.com

| Compound | Cancer Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| Hesperidin | MCF-7 (Breast) | Downregulation of Bcl-2, upregulation of Bax. | jpionline.org |

| Hesperidin | MDA-MB-231 (Breast) | Induces apoptosis without activating the Bax/Bcl-2 pathway. | jpionline.org |

| Hesperetin | Gastric Cancer Cells | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 and -9. | mdpi.comnih.gov |

| Hesperetin | Eca109 (Esophageal) | Increase in Bax, cleaved caspase-3 and -9; decrease in Bcl-2. | mdpi.comresearchgate.net |

| Hesperetin | Hepatocellular Carcinoma | Increase in Bax, caspase-3, caspase-9; decrease in Bcl-2. | researchgate.net |

| Hesperidin | MCF-7 (Breast) | Accumulation of p53 protein, stimulation of caspase-3. | ijprajournal.com |

| Hesperidin | A549 & NCI-H460 (Lung) | Inhibition of p53-MDMX interaction, leading to p53-dependent apoptosis. | nih.gov |

Cell Cycle Arrest (e.g., G0/G1, G2/M Phase Disruption)

In addition to inducing apoptosis, this compound and its parent compounds can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. The most commonly reported effect is an arrest at the G0/G1 phase of the cell cycle. jpionline.orgsemanticscholar.orgnih.govnih.gov Hesperidin has been shown to induce G0/G1 arrest in intrahepatic cholangiocarcinoma and breast cancer cells. jpionline.orgnih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, hesperetin downregulates the expression of cyclin-dependent kinases (CDKs) like CDK4 and CDK6, and their regulatory partner, Cyclin D1. jpionline.orgnih.govnih.gov Concurrently, it upregulates the expression of CDK inhibitors such as p21 and p27, which prevent the progression from G1 to the S phase. nih.govnih.gov

While G0/G1 arrest is common, some studies also report cell cycle disruption at the G2/M checkpoint. jpionline.orgsemanticscholar.org For example, hesperidin, in combination with other agents, has led to G2/M arrest in breast cancer cells. jpionline.orgsemanticscholar.org Other chalcone derivatives have also been clearly shown to induce a significant G2/M arrest in ovarian and cervical cancer cells. mdpi.comresearchgate.net This blockage prevents cells from entering mitosis, ultimately leading to a halt in proliferation and, in some cases, triggering apoptosis. mdpi.comnih.gov The ability to disrupt the cell cycle at multiple checkpoints highlights the potent anti-proliferative capacity of these compounds.

Autophagy Modulation

This compound has been identified as a modulator of autophagy, a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. In certain cancer cells, such as human leukemia cells, hesperetin has been shown to induce autophagy. This process is characterized by an increase in the ratio of LC3-II to LC3-I, as well as elevated levels of Beclin-1 and Atg5, and a decrease in p62. nih.govresearchgate.net The induction of autophagy by hesperetin appears to be a protective mechanism for cancer cells in the short term, potentially leading to extended survival. researchgate.net The molecular mechanism underlying this effect involves the modulation of the AMPK/Akt/mTOR signaling pathway. nih.govresearchgate.net Specifically, hesperetin treatment leads to an increase in the phosphorylation of AMPK and a decrease in the phosphorylation of Akt and mTOR. nih.govresearchgate.net

Some studies suggest that certain chalcone derivatives can induce the degradation of anti-apoptotic proteins through the autophagy-lysosome pathway, thereby sensitizing cancer cells to apoptosis. nih.gov This highlights the complex role of autophagy in cell survival and death, which can be influenced by compounds like this compound.

Inhibition of Angiogenesis-Related Factors

Hesperetin has demonstrated anti-angiogenic properties by inhibiting various factors involved in the formation of new blood vessels. In studies involving human umbilical vein endothelial cells (HUVECs), hesperetin was found to inhibit the formation of tubular structures, cell migration, and proliferation stimulated by vascular endothelial growth factor (VEGF). nih.gov This inhibitory effect is associated with the downregulation of VEGFR2-mediated signaling pathways, including PI3K, Akt, p38 MAPK, and ERK. nih.govmdpi.com Furthermore, hesperetin has been shown to inhibit other neovascularization factors such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF). nih.govmdpi.com

The anti-angiogenic effects of chalcones, as a broader class of compounds, are attributed to their ability to regulate the expression of various angiogenic factors, including VEGF and matrix metalloproteinases (MMPs). frontiersin.org These compounds can also interfere with key signaling pathways that promote cancer cell growth, such as the PI3K/Akt pathway. frontiersin.org

Table 1: Effect of Hesperetin on Angiogenesis-Related Factors and Pathways

| Factor/Pathway | Effect of Hesperetin | Cell/Model System |

|---|---|---|

| VEGF-stimulated tube formation | Inhibition | HUVECs |

| VEGF-stimulated cell migration | Inhibition | HUVECs |

| VEGF-stimulated cell proliferation | Inhibition | HUVECs |

| VEGFR2 signaling | Limitation | HUVECs |

| PI3K signaling | Limitation | HUVECs |

| Akt signaling | Limitation | HUVECs |

| p38 MAPK signaling | Limitation | HUVECs |

| ERK signaling | Limitation | HUVECs |

| bFGF | Inhibition | Not specified |

| EGF | Inhibition | Not specified |

Direct Molecular Interactions with Intracellular Targets (e.g., Tubulin, Topoisomerase IIα, Cathepsin L/K)

Chalcones, the parent compound class of this compound, are known to interact with multiple intracellular targets. One such target is tubulin , a key protein in the formation of microtubules. Certain chalcone derivatives have been designed to inhibit tubulin assembly by fitting into the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization and mitotic arrest. imrpress.com

Another important molecular target for chalcones is Topoisomerase IIα (Topo IIα) , an enzyme crucial for DNA replication and chromosome segregation. nih.gov Chalcones have been investigated for their potential as Topo IIα inhibitors. nih.govresearchgate.net Computational screening and in vitro studies have identified chalcone derivatives that exhibit inhibitory activity against the ATPase domain of human Topo IIα. researchgate.net

Furthermore, some chalcone derivatives have shown inhibitory activity against Cathepsin B and L , which are lysosomal proteases involved in various physiological and pathological processes, including cancer progression. researchgate.net

Regulation of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt, MAPK, PD-L1)

Hesperetin and its related chalcones have been shown to modulate several key oncogenic signaling pathways.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and survival. Hesperetin has been shown to limit the activation of components of this pathway, such as ERK and p38 MAPK, particularly in the context of angiogenesis. nih.govmdpi.com Flavonoids, in general, can regulate the MAPK pathway to exert their therapeutic effects. mdpi.com

PD-L1: Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that can be expressed on tumor cells, helping them evade the immune system. mdpi.com While direct studies on this compound's effect on PD-L1 are limited, research on its parent compound, hesperidin, has shown that it can inhibit PD-L1 expression by inactivating STAT1 and STAT3 signaling molecules in oral cancer cells. researchgate.net The expression of PD-L1 can be influenced by the PI3K/Akt and MAPK pathways, suggesting that the modulatory effects of hesperetin on these pathways could indirectly affect PD-L1 levels. nih.gov

Antimicrobial Mechanisms of this compound

Disruption of Microbial Cell Wall Synthesis, DNA Replication, or Protein Synthesis

Chalcone hybrids have demonstrated broad-spectrum antimicrobial activity through various mechanisms. jchr.orgresearchgate.net These compounds can target essential cellular processes in microbes, including the synthesis of the cell wall, replication of DNA, and synthesis of proteins. jchr.orgresearchgate.net While the precise mechanisms for hesperetin are not fully elucidated, it is proposed that flavonoids like hesperetin may exert their antimicrobial effects by disrupting the bacterial membrane and inhibiting microbial enzymes and nucleic acid synthesis. humanjournals.com

Inhibition of Microbial Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. yuntsg.com Hesperetin has been shown to inhibit the formation of biofilms by various microorganisms.

In studies on Candida species, hesperetin significantly reduced their ability to form biofilms and moderately decreased the levels of exopolysaccharide in the biofilm matrix. mdpi.com For Staphylococcus aureus, hesperetin also demonstrated a dose-dependent inhibition of biofilm formation. mdpi.com The mechanism of action may involve interfering with the initial attachment of the microorganisms to surfaces. mdpi.com Chalcone hybrids, in general, are recognized for their ability to interfere with microbial biofilm formation, which can enhance the susceptibility of pathogens to conventional antibiotics. jchr.orgresearchgate.net

Table 2: Antimicrobial and Anti-biofilm Activity of Hesperetin

| Microorganism | Activity | Concentration | Effect |

|---|---|---|---|

| ***Candida* isolates** | Growth Inhibition (MIC) | 0.165 mg/mL | Inhibited growth |

| Candida albicans | Biofilm Formation | 0.165 mg/mL | Reduced biofilm formation by >40% |

| Candida albicans | Biofilm Eradication (24h old) | 1.320 mg/mL | Promising effect |

| Staphylococcus aureus | Growth Inhibition (MIC) | 4 mg/mL | Lower inhibitory potential |

| Staphylococcus aureus | Biofilm Formation | 4 mg/mL | ~30% inhibition |

| ***C. albicans-S. aureus* polymicrobial biofilm** | Biofilm Formation | 1 mg/mL | Significantly inhibited |

Interference with Viral Entry, Replication, or Assembly Processes

This compound, as a member of the chalcone family, is implicated in antiviral activities through mechanisms that disrupt the viral life cycle. Chalcone hybrids have demonstrated inhibitory effects against various viruses by interfering with critical processes such as viral entry, replication, or the assembly of new viral particles. jchr.org The antiviral potential of chalcones is often linked to their ability to target and inhibit viral enzymes essential for replication. nih.gov

While direct studies on this compound are emerging, the parent compound, hesperetin, has shown notable antiviral properties. Research indicates that hesperetin can inhibit the replication of several RNA viruses. acs.orgnih.gov For instance, it has been reported to have inhibitory activity against the influenza A virus and parainfluenza virus type-3. acs.org In the context of the Sindbis virus, hesperetin has been shown to inhibit its replication. frontiersin.org Molecular docking studies have also suggested that hesperetin can bind to key proteins of viruses like SARS-CoV-2, potentially disrupting their function. scielo.br The general mechanisms for chalcones involve targeting viral enzymes such as protein tyrosine phosphatase, topoisomerase-II, and various protein kinases. nih.gov It is proposed that these mechanisms, observed in related chalcones and the precursor hesperetin, form the basis for the antiviral investigations of this compound. jchr.orgacs.org

Neuroprotective Molecular Mechanisms of this compound

The neuroprotective properties of this compound are largely understood through the actions of its precursor, hesperetin, which has been extensively studied. These mechanisms involve a multi-targeted approach to protect neuronal cells from damage and degeneration.

A key aspect of hesperetin's neuroprotection is its ability to attenuate neuroinflammation, a process heavily mediated by glial cells like microglia and astrocytes. mdpi.com Hesperetin has been shown to suppress the activation of microglia, which are the primary immune cells of the central nervous system. mdpi.comnih.gov In experimental models using lipopolysaccharide (LPS) to induce neuroinflammation, hesperetin effectively inhibited the activation of microglia and astrocytes in the brain. nih.govfrontiersin.org

This anti-neuroinflammatory effect is achieved through the downregulation of pro-inflammatory mediators. Hesperetin significantly reduces the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in activated microglia. nih.govfrontiersin.org Furthermore, it curtails the secretion of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org The underlying mechanism for this action involves the inhibition of critical inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. frontiersin.org By suppressing the phosphorylation of proteins like p65, a subunit of NF-κB, hesperetin effectively dampens the inflammatory cascade in the brain. frontiersin.org

| Marker/Pathway | Effect | Cell/Animal Model | Reference |

|---|---|---|---|

| Microglia Activation | Inhibited | LPS-stimulated BV-2 microglial cells, LPS-challenged mouse brain | mdpi.comnih.gov |

| Astrocyte Activation | Suppressed | LPS-challenged mouse brain | frontiersin.org |

| Nitric Oxide (NO) Production | Strongly Inhibited | LPS-stimulated BV-2 microglial cells | nih.gov |

| iNOS Expression | Inhibited | LPS-stimulated BV-2 microglial cells, Mouse brain | nih.govfrontiersin.org |

| IL-1β Secretion | Reduced | LPS-stimulated BV-2 microglial cells | nih.gov |

| IL-6 Secretion | Reduced | LPS-stimulated BV-2 microglial cells | nih.gov |

| TLR4/NF-κB Pathway | Inhibited | LPS-induced mice | frontiersin.org |

This compound and its related compounds exert neuroprotective effects by modulating critical intracellular signaling cascades that are pivotal for neuronal survival and function. cambridge.orgresearchgate.net Flavonoids, in general, are known to interact with protein kinase and lipid kinase signaling pathways. cambridge.org

| Pathway | Effect | Cell Type | Outcome | Reference |

|---|---|---|---|---|

| PI3K/Akt | Activation | Cortical Neurons | Promotes neuronal survival, Inhibits apoptosis | cambridge.orgresearchgate.net |

| MAPK (ERK1/2) | Down-regulation (in microglia) | BV-2 Microglial Cells | Anti-inflammatory effect | nih.gov |

| MAPK (p38) | Down-regulation (in microglia) | BV-2 Microglial Cells | Anti-inflammatory effect | nih.gov |

| NF-κB | Inhibition | Microglial Cells, Mouse Brain | Reduces neuroinflammation | frontiersin.org |

The neuroprotective activities of hesperidin and its aglycone, hesperetin, are also linked to their ability to improve the delivery and expression of neural growth factors. researchgate.net Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov Studies on animal models of neurodegenerative diseases have shown that hesperidin can improve the levels of neural growth factors. researchgate.net Flavonoid-induced activation of transcription factors like cAMP response element-binding protein (CREB) can lead to increased expression of BDNF. cambridge.org This enhancement of neurotrophic support is a significant mechanism contributing to the cognitive and memory-improving effects observed with hesperidin administration. imrpress.com

Hesperetin and its derivatives have been identified as inhibitors of key enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. researchgate.netexplorationpub.com One of the primary targets is acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). explorationpub.comexplorationpub.com Inhibition of AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms. explorationpub.com

Several studies have synthesized and evaluated hesperetin derivatives for their AChE inhibitory activity. researchgate.net Some semi-synthetic derivatives of hesperetin have demonstrated stronger AChE inhibitory activity than the parent compound itself. researchgate.net Furthermore, some derivatives also show inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine. explorationpub.comnih.gov For example, a series of 7-O-1,2,3-triazole hesperetins were found to be excellent inhibitors of BuChE. imrpress.com This dual inhibitory action on both AChE and BuChE makes hesperetin-based compounds promising candidates for multi-target therapeutic strategies against neurodegeneration. nih.gov

Enhancement of Neural Growth Factors (e.g., BDNF)

Other Enzymatic and Receptor Modulations by this compound

Beyond its specific effects in the nervous system, this compound and its related structures modulate a variety of other enzymes and receptors, contributing to a broad spectrum of biological activities.

The anti-inflammatory properties of hesperetin are partly due to its ability to inhibit enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ncats.io Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation. ncats.io Hesperidin methyl chalcone, a related derivative, has been shown to suppress the expression of multiple pro-inflammatory cytokines by potentially inhibiting the NF-κB pathway. frontiersin.org

Furthermore, hesperetin has been reported to inhibit other enzymes like xanthine (B1682287) oxidase, which is involved in the generation of reactive oxygen species. mdpi.com In the context of lipid metabolism, hesperetin may reduce cholesterol levels by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and acyl coenzyme A:cholesterol acyltransferase (ACAT). ncats.io Chalcones in general have been found to target a wide array of enzymes, including matrix metalloproteinases, various tyrosine kinases, and NO synthase, highlighting the diverse therapeutic potential of this class of compounds. mdpi.com

Inhibition of Metabolic Enzymes (e.g., HMG-CoA Reductase, ACAT, α-Glucosidase, α-Amylase)

This compound has been shown to inhibit several metabolic enzymes, which plays a significant role in its biological actions.

HMG-CoA Reductase and ACAT:

Hesperetin, the aglycone of hesperidin from which this compound is derived, has been found to reduce plasma cholesterol levels. ncats.io This effect is attributed to its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and acyl coenzyme A:cholesterol acyltransferase (ACAT). ncats.iodrrathresearch.org HMG-CoA reductase is a critical rate-limiting enzyme in the synthesis of cholesterol, while ACAT is involved in the esterification of cholesterol. nih.gov Studies in rats on a high-cholesterol diet have demonstrated the inhibitory action of hesperetin on these enzymes. ncats.io By inhibiting HMG-CoA reductase, hesperetin decreases the production of mevalonate, a precursor to cholesterol, thereby lowering cholesterol levels. researchgate.net Furthermore, hesperetin has been shown to reduce the activity of ACAT, affecting cholesterol esterification and transport. nih.gov

α-Glucosidase and α-Amylase:

Inhibition of α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia. nih.gov These enzymes are responsible for the breakdown of carbohydrates in the small intestine. ualberta.ca Hesperetin has been identified as a significant inhibitor of the α-glucosidase enzyme. mdpi.com A study found that a hesperetin-Cu(II) complex showed stronger inhibitory activity against both α-amylase and α-glucosidase compared to hesperetin alone. nih.gov The IC₅₀ values for the complex were 60.3 ± 0.9 µM for α-amylase and 1.25 ± 0.03 µM for α-glucosidase, which were lower than those for hesperetin alone (115.6 ± 1.1 µM for α-amylase and 55.2 ± 0.1 µM for α-glucosidase). nih.gov Molecular docking studies revealed that the hesperetin-Cu(II) complex binds to key amino acid residues in the active sites of these enzymes, altering their conformation and blocking substrate access. nih.gov Chalcones, in general, are recognized as potential inhibitors of α-amylase and α-glucosidase. frontiersin.orgnih.gov

Table 1: Inhibition of Metabolic Enzymes by Hesperetin and its Derivatives

| Compound | Enzyme | Organism/Model | Findings | Reference |

|---|---|---|---|---|

| Hesperetin | HMG-CoA Reductase | Rats | Demonstrated inhibition in rats fed a high-cholesterol diet. ncats.io | ncats.io |

| Hesperetin | ACAT | Rats | Demonstrated inhibition in rats fed a high-cholesterol diet. ncats.io | ncats.io |

| Hesperetin | α-Glucosidase | in vitro | Identified as a significant inhibitor. mdpi.com | mdpi.com |

| Hesperetin | α-Amylase | in vitro | Identified as a potent inhibitor. mdpi.com | mdpi.com |

| Hesperetin-Cu(II) complex | α-Amylase | in vitro | IC₅₀ value of 60.3 ± 0.9 µM. nih.gov | nih.gov |

| Hesperetin-Cu(II) complex | α-Glucosidase | in vitro | IC₅₀ value of 1.25 ± 0.03 µM. nih.gov | nih.gov |

| Hesperetin | α-Amylase | in vitro | IC₅₀ value of 115.6 ± 1.1 µM. nih.gov | nih.gov |

| Hesperetin | α-Glucosidase | in vitro | IC₅₀ value of 55.2 ± 0.1 µM. nih.gov | nih.gov |

Interaction with Specific Receptors or Ion Channels

The biological activities of this compound also stem from its interactions with specific receptors and ion channels, influencing various signaling pathways.

Opioid Receptors:

In vitro studies have shown that hesperetin, the precursor to this compound, can interact with the μ-opioid receptor. researchgate.net It was found to displace the binding of [³H]DAMGO, a selective μ-opioid agonist, although with low affinity. researchgate.net This suggests a potential, albeit weak, interaction with this receptor subtype.

Potassium Channels:

Hesperetin has been shown to modulate the activity of certain potassium channels. nih.gov Specifically, it inhibits the ultra-rapid delayed rectifier K+ current (IKur) through Kv1.5 channels in a concentration-dependent manner when applied externally to HEK 293 cells expressing these channels. nih.gov The half-maximal inhibitory concentration (IC₅₀) was determined to be 23.15 μM. nih.gov This interaction with Kv1.5 channels, which are predominantly expressed in the atria, suggests a potential role in cardiac electrophysiology. nih.gov

G protein-activated inwardly rectifying K+ (GIRK) channels:

Research has indicated that hesperetin can inhibit inward currents through G protein-activated inwardly rectifying K+ (GIRK1/2) channels expressed in Xenopus laevis oocytes. researchgate.net This inhibitory action on GIRK channels, which are important in regulating neuronal excitability and heart rate, points to another mechanism through which hesperetin may exert its physiological effects. researchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor:

Hesperidin methyl chalcone (HMC) has been shown to exert analgesic effects by targeting the TRPV1 receptor activation. mdpi.com This interaction contributes to its pain-relieving properties. mdpi.com

Table 2: Interaction of Hesperetin and its Derivatives with Receptors and Ion Channels

| Compound | Receptor/Ion Channel | System | Effect | Reference |

|---|---|---|---|---|

| Hesperetin | μ-Opioid Receptor | in vitro | Displaced [³H]DAMGO binding with low affinity. researchgate.net | researchgate.net |

| Hesperetin | Kv1.5 Potassium Channel | HEK 293 cells | Inhibited IKur with an IC₅₀ of 23.15 μM. nih.gov | nih.gov |

| Hesperetin | GIRK1/2 Channels | Xenopus laevis oocytes | Inhibited inward currents. researchgate.net | researchgate.net |

| Hesperidin Methyl Chalcone | TRPV1 Receptor | in vivo | Targeted receptor activation, contributing to analgesic effects. mdpi.com | mdpi.com |

Advanced in Vitro Research Models for Hesperetin Chalcone Studies

Cell Line-Based Investigations

Established cell lines remain a cornerstone for initial screening and mechanistic studies of compounds like hesperetin (B1673127) chalcone (B49325) due to their reproducibility and ease of use.

Mammalian Cancer Cell Lines

The cytotoxic and anti-proliferative effects of chalcones have been extensively studied across a variety of human cancer cell lines. While direct studies on hesperetin chalcone are emerging, research on related chalcones provides significant insights into its potential mechanisms.

Synthetic chalcone derivatives have demonstrated notable cytotoxicity against several cancer cell lines. For instance, one derivative, compound 3d , was highly effective against bladder carcinoma (HT-1376 ), cervical cancer (HeLa ), and breast cancer (MCF-7 ) cells, with IC50 values of 10.8 µM, 3.2 µM, and 21.1 µM, respectively. researchgate.net The mechanism for this activity was linked to the inhibition of human topoisomerase IIα, a critical enzyme in DNA replication. researchgate.net

In breast cancer research, various concentrations of hesperetin have been shown to induce different forms of programmed cell death in both MCF-7 and triple-negative MDA-MB-231 cell lines, an effect dependent on reactive oxygen species (ROS) levels. nih.gov Studies on chalcone-coumarin hybrids also revealed anti-proliferative activity against these breast cancer cell lines. mdpi.com Furthermore, a newly synthesized chalcone, L1 , was found to inhibit cell growth and induce apoptosis in HeLa cells. researchgate.net

Chalcones have also shown activity against liver cancer (HepG2 ), lung cancer (A549 ), and colon cancer cell lines. mdpi.commdpi.com Specifically, in colon cancer cells (HCT-15 ), hesperetin has been found to curb cell proliferation and induce caspase-dependent apoptosis by regulating the PI3K/Akt and mTOR signaling pathways. nih.gov This body of research on various chalcones and hesperetin itself lays a strong foundation for investigating the specific efficacy of this compound against these and other cancers.

Table 1: Effects of Hesperetin and Related Chalcones on Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Key Findings | Reference |

|---|---|---|---|---|

| A549 | Lung | Chalcone derivatives | Anticancer activity. | mdpi.com |

| HepG2 | Liver | Chalcone-coumarin hybrids | Significant cytotoxic activity, induction of apoptosis via caspase activation. | mdpi.com |

| MCF-7 | Breast | Hesperetin, Chalcone derivative 3d | Induction of ROS-dependent programmed cell death; Cytotoxicity (IC50: 21.1 µM). | researchgate.netnih.gov |

| MDA-MB-231 | Breast | Hesperetin | Induction of ROS-dependent programmed cell death and senescence. | nih.gov |

| HeLa | Cervical | Chalcone derivative 3d, Chalcone L1 | High cytotoxicity (IC50: 3.2 µM); Inhibition of cell growth and induction of apoptosis. | researchgate.netresearchgate.net |

| HT-1376 | Bladder | Chalcone derivative 3d | Cytotoxicity (IC50: 10.8 µM) via topoisomerase IIα inhibition. | researchgate.net |

| HCT-15 | Colon | Hesperetin | Inhibition of proliferation, induction of apoptosis via regulation of PI3K/Akt/mTOR pathways. | nih.gov |

Immune Cell Models

The murine macrophage-like cell line RAW264.7 is a standard model for assessing anti-inflammatory activity. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response. Studies on hesperetin and its derivatives in this model have revealed significant anti-inflammatory potential. Hesperetin was found to be efficiently metabolized by RAW264.7 cells into a glucuronide form, and this metabolic process can impact its observed bioactivity. nih.govacs.org The ability of hesperetin to inhibit the production of prostaglandin (B15479496) D2 (PGD2) in LPS-stimulated RAW264.7 cells was significantly boosted when co-treated with β-glucuronidase, an enzyme that hydrolyzes the metabolite back to hesperetin. nih.govacs.org Furthermore, various newly synthesized 7-O-amide hesperetin derivatives have demonstrated a strong inhibitory effect on the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in this cell line. researchgate.net

Intestinal Cell Models

Studies have also demonstrated that hesperidin (B1673128), the glycoside form of hesperetin, can enhance the intestinal barrier function in Caco-2 monolayers. This is evidenced by an increase in transepithelial electrical resistance (TEER) and a decrease in paracellular permeability. nih.govnih.govresearchgate.net The mechanism involves the increased expression of tight junction proteins, such as occludin and claudins, mediated through the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov

Primary Cell Culture Systems

Primary cells, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. In the context of hesperetin research, human dental pulp stem cells (hDPSCs) have been used as a primary cell model. Studies investigating hesperetin nanocrystals found that they could significantly decrease the levels of inflammatory markers, including TNF-α and IL-6, as well as ROS in inflamed hDPSCs. nih.gov This highlights the compound's anti-inflammatory and antioxidative effects. The same study also noted that hesperetin can promote the proliferation of human mesenchymal stem cells at low concentrations. nih.gov

Three-Dimensional (3D) Cell Culture Models

To better replicate the complex architecture and cell-cell interactions of in vivo tumors, researchers are increasingly turning to 3D cell culture models like spheroids and organoids. These models feature gradients of nutrients and oxygen, creating microenvironments that more closely resemble a natural tumor. unibo.it

The efficacy of chalcones has been evaluated using such advanced models. For instance, Licochalcone A and its derivatives were tested on multicellular tumor spheroids derived from osteosarcoma cell lines (MG63 and 143B ). unibo.itnih.gov The findings showed that these chalcones could induce both apoptosis and autophagy and, importantly, reduce the invasion of the osteosarcoma cells into a surrounding matrix. unibo.itnih.gov These results underscore the value of 3D models in identifying compounds that can inhibit not just proliferation but also metastasis, a critical aspect of cancer progression.

Co-culture Systems for Intercellular Interaction Studies

Biological processes often involve complex communication between different cell types. Co-culture systems, where two or more different cell populations are grown together, are designed to model these intercellular interactions. mdpi.comfrontiersin.org These systems can be set up to allow direct physical contact between cells or indirect communication via secreted factors across a porous membrane. mdpi.com

Such models are crucial for understanding how a compound might affect the tumor microenvironment. For example, a study using a co-culture of human foreskin fibroblasts (BJ-5ta ) and HeLa cells was used to evaluate the effect of a synthetic chalcone, L1, on the tumor microenvironment. researchgate.net The results suggested that the chalcone could act as a modulating agent within this interactive environment. researchgate.net In another relevant study, the bioavailability of hesperetin in Caco-2 cell monolayers was found to be altered by the co-administration of other flavonoids, demonstrating how interactions between compounds can be studied in a co-culture context to modulate transport and metabolism. researchgate.net These models are invaluable for exploring how this compound might influence the complex crosstalk between cancer cells and surrounding stromal or immune cells.

Methodologies for Assessing Biological Activities In Vitro

The evaluation of a compound's potential as a therapeutic agent often begins with an assessment of its effect on cell viability and proliferation. For this compound and its derivatives, cytotoxicity and cell viability are commonly determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. These assays measure the metabolic activity of cells, which is an indicator of cell viability. In these assays, mitochondrial dehydrogenases in living cells reduce the tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. nih.govumw.edu.plnih.gov

Research has shown that hesperetin and its chalcone derivatives exhibit dose- and time-dependent cytotoxic effects on various cancer cell lines. For instance, in a study on C6 glioma cells, hesperetin nanoparticles (HspNPs) showed greater cytotoxic activity at lower concentrations compared to free hesperetin. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were significantly lower for HspNPs, indicating enhanced efficacy. tandfonline.com Specifically, the IC50 of free hesperetin was 72.4 µg/mL at 24 hours and 52.3 µg/mL at 48 hours, while for HspNPs, the IC50 values were 28 µg/mL and 21 µg/mL, respectively. tandfonline.com Similarly, the cytotoxicity of hesperetin and a hesperetin-derived Schiff base/cyclodextrin (B1172386) complex (HHSB/HP-β-CD) was evaluated, with IC50 values of 220.9 µg/mL and 166.7 µg/mL, respectively. mdpi.com

The MTS assay has also been employed to investigate the antiproliferative effects of hesperetin on breast cancer cells. In MDA-MB-231 cells, hesperetin was found to inhibit cell proliferation under both basal and insulin-stimulated conditions. nih.gov A high dose of 100 μM hesperetin reduced insulin-stimulated proliferation by approximately 30%. nih.gov These assays are crucial for initial screening and for determining the effective concentration range for further mechanistic studies.

Cytotoxicity of Hesperetin and its Derivatives on Various Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Time Point | Reference |

|---|---|---|---|---|---|